molecular formula CH3N3 B14148488 Aminocyanamide CAS No. 4463-94-9

Aminocyanamide

Cat. No.: B14148488
CAS No.: 4463-94-9
M. Wt: 57.055 g/mol
InChI Key: UCOHKZKRNWNULS-UHFFFAOYSA-N
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Description

Aminocyanamide is an organic compound characterized by the presence of both an amino group and a nitrile group

Preparation Methods

Aminocyanamide can be synthesized through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under various conditions, such as stirring without solvent at room temperature or at elevated temperatures. Another method involves the use of cyanogen bromide as a cyanating agent, although this reagent’s toxicity has prompted the development of safer alternatives .

Chemical Reactions Analysis

Aminocyanamide undergoes a variety of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into amines.

    Substitution: this compound can participate in substitution reactions, where the amino or nitrile group is replaced by other functional groups.

    Cycloaddition: This compound can undergo cycloaddition reactions to form heterocyclic compounds.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Aminocyanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: this compound derivatives have shown potential as bioactive molecules with applications in drug discovery.

    Medicine: Some this compound derivatives are being investigated for their potential therapeutic properties.

    Industry: This compound is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of aminocyanamide involves its interaction with specific molecular targets. The amino and nitrile groups in this compound allow it to participate in various chemical reactions, which can lead to the formation of bioactive compounds. These compounds can interact with biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Aminocyanamide is similar to other compounds such as cyanamide and aminoguanidine. it is unique due to the presence of both an amino group and a nitrile group, which confer distinct chemical properties. Similar compounds include:

Properties

IUPAC Name

aminocyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3N3/c2-1-4-3/h4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOHKZKRNWNULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481348
Record name aminocyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

57.055 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4463-94-9
Record name aminocyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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